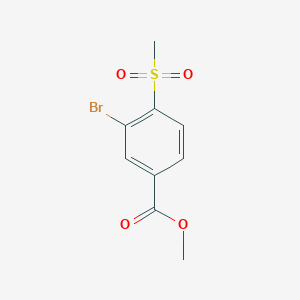

Methyl 3-Bromo-4-(methylsulfonyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUKHGQKKHAEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-Bromo-4-(methylsulfonyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 3-Bromo-4-(methylsulfonyl)benzoate, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic strategies, step-by-step experimental protocols, and in-depth discussions on the mechanistic principles underpinning these methodologies. Emphasis is placed on experimental causality, protocol validation, and safety considerations to ensure both scientific integrity and practical applicability.

Introduction: Significance and Physicochemical Properties

This compound is an aromatic compound of significant interest in medicinal chemistry and materials science. Its utility is primarily as a versatile building block in the synthesis of more complex molecules, particularly in the development of anti-inflammatory and anticancer agents.[1] The strategic placement of the bromo, methylsulfonyl, and methyl ester functionalities allows for a variety of subsequent chemical transformations, such as cross-coupling reactions, making it a valuable intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 182003-84-5 | [2] |

| Molecular Formula | C₉H₉BrO₄S | [1] |

| Molecular Weight | 293.13 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Storage | Room temperature, dry conditions | [1] |

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of starting materials, desired purity, scalability, and safety considerations. This guide will detail three primary, logically sound synthetic strategies.

Diagram 1: Overview of Synthetic Strategies

Caption: Primary synthetic routes to this compound.

Detailed Synthetic Pathways and Experimental Protocols

This section provides a detailed examination of the three primary synthetic routes, including the underlying chemical principles and step-by-step protocols.

Route A: Nucleophilic Aromatic Substitution (SNAr) Pathway

This is arguably the most common and efficient route, leveraging a nucleophilic aromatic substitution (SNAr) reaction. The strategy involves the initial esterification of 3-bromo-4-fluorobenzoic acid, followed by the displacement of the highly activated fluorine atom by a methanesulfinate salt.

Diagram 2: SNAr Pathway Workflow

Caption: Workflow for the Nucleophilic Aromatic Substitution (SNAr) synthesis route.

3.1.1. Mechanistic Rationale

The success of this pathway hinges on the principles of Nucleophilic Aromatic Substitution.[3] The fluorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent bromo and, more importantly, the para-positioned carboxylate group. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond, making the carbon atom highly electrophilic.[5]

3.1.2. Experimental Protocol

Step 1: Synthesis of Methyl 3-bromo-4-fluorobenzoate

-

Reaction Setup: To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in methanol (approx. 5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or use a milder catalyst like N-bromosuccinimide.[6][7][8] Alternatively, for a higher-yielding but more hazardous procedure, acetyl chloride can be added dropwise to methanol under cooling.[6]

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dilute the residue with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[8] Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude ester can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield Methyl 3-bromo-4-fluorobenzoate as a colorless oil or a low-melting solid.[6][9]

Table 2: Reagents for the Synthesis of Methyl 3-bromo-4-fluorobenzoate

| Reagent | Molar Eq. | Purpose |

| 3-Bromo-4-fluorobenzoic acid | 1.0 | Starting Material |

| Methanol | Excess | Reagent and Solvent |

| Sulfuric Acid (conc.) | ~0.1 | Catalyst |

Step 2: Synthesis of this compound

-

Reaction Setup: In a suitable flask, dissolve Methyl 3-bromo-4-fluorobenzoate (1.0 eq) in an aprotic polar solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add sodium methanesulfinate (CH₃SO₂Na) (typically 1.1-1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by TLC or HPLC.

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice water. The product will often precipitate and can be collected by vacuum filtration. If it oils out, extract with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the collected solid or the organic extract with water and brine. Dry the organic layer and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Route B: Oxidation of a Thioether Precursor

This route involves the synthesis of a thioether intermediate, which is then oxidized to the desired sulfone. This is a robust method, particularly if the thioether precursor is readily available.

3.2.1. Mechanistic Rationale

The core of this strategy is the selective oxidation of a sulfide to a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The reaction proceeds through a sulfoxide intermediate. Careful control of stoichiometry and reaction conditions is necessary to prevent over-oxidation or side reactions.

3.2.2. Experimental Protocol

Step 1: Synthesis of Methyl 3-bromo-4-(methylthio)benzoate

This intermediate can be prepared from 3-bromo-4-fluorobenzoate via nucleophilic aromatic substitution with sodium thiomethoxide (NaSMe). The procedure is analogous to Step 2 of Route A, substituting sodium methanesulfinate with sodium thiomethoxide.

Step 2: Oxidation to this compound

-

Reaction Setup: Dissolve Methyl 3-bromo-4-(methylthio)benzoate (1.0 eq) in a suitable solvent, such as acetic acid or dichloromethane.

-

Oxidant Addition: Slowly add an oxidizing agent. For example, add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (2.2-3.0 eq) at room temperature. The reaction can be exothermic, so controlled addition is crucial.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/HPLC).

-

Work-up: Quench any excess oxidant (e.g., with sodium sulfite solution). If using an organic solvent, wash the solution with water and brine. If in acetic acid, dilute with water and extract the product with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the resulting crude product by recrystallization or column chromatography.

Route C: Direct Esterification

This is the most straightforward route if the starting carboxylic acid, 3-Bromo-4-(methylsulfonyl)benzoic acid, is commercially available and cost-effective.

3.3.1. Mechanistic Rationale

This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10] To drive the equilibrium towards the product, a large excess of the alcohol (methanol) is typically used, and a strong acid catalyst is employed.

3.3.2. Experimental Protocol

-

Reaction Setup: Dissolve or suspend 3-Bromo-4-(methylsulfonyl)benzoic acid (1.0 eq) in a large excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) dropwise.

-

Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete as indicated by TLC.

-

Work-up and Purification: The work-up and purification are identical to that described in Step 1 of Route A.[8]

Analytical Validation and Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons (a singlet around 3.9 ppm), and the methylsulfonyl protons (a singlet around 3.3 ppm).

-

¹³C NMR: The carbon NMR will show distinct resonances for the carbonyl carbon, the aromatic carbons, and the two methyl carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum, showing two peaks (M and M+2) of nearly equal intensity.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), the S=O stretches of the sulfone group (around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹), and C-Br vibrations.

-

Chromatography (TLC/HPLC): These techniques are essential for monitoring reaction progress and assessing the purity of the final product.

Safety and Handling

Working with the reagents and intermediates involved in these syntheses requires adherence to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[11]

-

Reagent Hazards:

-

Brominated Compounds: Many organobromine compounds are irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[12][13]

-

Acids and Bases: Concentrated acids (e.g., sulfuric acid) and bases are corrosive and can cause severe burns.[14] Handle with extreme care.

-

Solvents: Organic solvents are often flammable and may be toxic. Avoid inhalation of vapors and contact with skin.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[11]

Conclusion

The synthesis of this compound can be effectively achieved through several well-established synthetic routes. The choice between the SNAr pathway, the oxidation of a thioether, or direct esterification will depend on factors specific to the laboratory setting, including starting material availability and cost. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently synthesize and validate this important chemical intermediate.

References

-

PrepChem. (n.d.). Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 182003-84-5 [amp.chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Methyl 3-Bromo-4-(methylsulfonyl)benzoate chemical properties

An In-Depth Technical Guide to Methyl 3-Bromo-4-(methylsulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key building block in synthetic chemistry. As a senior application scientist, my objective is to move beyond simple data recitation and offer a narrative grounded in mechanistic causality and practical, field-proven insights. The protocols and data presented herein are designed to be self-validating, providing not just the "what" but the "why" behind each experimental choice.

Core Chemical Identity and Properties

This compound is a polysubstituted aromatic compound featuring a bromine atom, a methylsulfonyl group, and a methyl ester group. This specific arrangement of electron-withdrawing groups and a reactive bromine handle makes it a valuable intermediate for introducing complex functionalities in medicinal and agrochemical research.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 182003-84-5[1] |

| Molecular Formula | C₉H₉BrO₄S[1] |

| Molecular Weight | 293.13 g/mol [1] |

| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)C(=O)OC)Br |

| MDL Number | MFCD18651679[1] |

Physical and Chemical Properties

Quantitative physical data for this specific compound is not widely published, but properties can be inferred from structurally similar compounds and its functional groups.

| Property | Estimated Value / Description | Rationale |

| Physical Form | White to off-white solid. | Aromatic esters of this molecular weight are typically crystalline solids at room temperature.[2] |

| Melting Point | Not available. Expected to be >100 °C. | The rigid, planar structure and polar groups suggest strong intermolecular forces, leading to a relatively high melting point. |

| Solubility | Soluble in dichloromethane, ethyl acetate, acetone. Sparingly soluble in alcohols. Insoluble in water. | The ester and sulfone groups provide polarity, but the overall molecule is dominated by the nonpolar aromatic ring. |

| Stability | Stable under recommended storage conditions (room temperature, dry, inert atmosphere).[1] | The molecule lacks highly reactive functional groups that would lead to decomposition under normal conditions. |

Synthesis and Purification: A Validated Workflow

The most direct and reliable synthesis of this compound involves the esterification of its parent carboxylic acid, 3-Bromo-4-(methylsulfonyl)benzoic acid. The following protocol is a robust method adapted from standard esterification procedures for similar aromatic acids.[3]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize and purify this compound from 3-Bromo-4-(methylsulfonyl)benzoic acid.

Materials:

-

3-Bromo-4-(methylsulfonyl)benzoic acid (1.0 eq)

-

Oxalyl chloride (1.2 eq)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (HPLC grade)

Procedure:

-

Acid Chloride Formation:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-4-(methylsulfonyl)benzoic acid (1.0 eq) and suspend it in anhydrous DCM (approx. 10 mL per gram of acid).

-

Add a catalytic amount of DMF (1-2 drops). Causality: DMF catalyzes the formation of the Vilsmeier reagent from oxalyl chloride, which is the active species for converting the carboxylic acid to the highly reactive acid chloride.

-

Slowly add oxalyl chloride (1.2 eq) dropwise at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

Stir the mixture at room temperature for 2 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

-

-

Esterification:

-

In a separate flask, place anhydrous methanol (5-10 eq) and cool it in an ice bath (0 °C).

-

Slowly add the freshly prepared acid chloride solution to the cold methanol via cannula or dropping funnel. Causality: This is an exothermic reaction. Adding the acid chloride to an excess of cold nucleophile (methanol) ensures complete reaction and controls the exotherm.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

-

Workup and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove excess methanol and DCM.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to quench any remaining acid chloride/HCl), water, and brine. Trustworthiness: This washing sequence ensures removal of all acidic and water-soluble byproducts, which is critical for clean purification.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, a robust analysis can be predicted based on its structure and data from analogous compounds.[3][4]

| Technique | Expected Observations and Interpretation |

| ¹H NMR | Aromatic Region (δ 7.5-8.5 ppm): Three distinct signals are expected. The proton ortho to the ester (at C6) will be a doublet. The proton ortho to the bromine (at C2) will be a singlet or a narrow doublet. The proton between the bromo and sulfonyl groups (at C5) will be a doublet of doublets. The powerful electron-withdrawing effects of the sulfonyl and ester groups will shift these protons significantly downfield. Methyl Groups (δ 3.0-4.0 ppm): Two sharp singlets. The methyl sulfonyl (–SO₂CH₃) protons will appear around δ 3.1-3.3 ppm. The methyl ester (–COOCH₃) protons will be further downfield, around δ 3.9-4.0 ppm. |

| ¹³C NMR | Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is characteristic. Aromatic Carbons (δ 125-145 ppm): Six distinct signals are expected. The carbon attached to the bromine (C3) and the carbon attached to the sulfonyl group (C4) will be significantly influenced by these substituents. Methyl Carbons (δ ~45 and ~53 ppm): The sulfonyl methyl carbon will be around δ 45 ppm, while the ester methyl carbon will be around δ 53 ppm. |

| FT-IR | C=O Stretch (1720-1740 cm⁻¹): A strong, sharp absorption for the ester carbonyl. S=O Stretch (1300-1350 cm⁻¹ and 1140-1160 cm⁻¹): Two strong absorptions corresponding to the asymmetric and symmetric stretching of the sulfone group. C-O Stretch (1100-1300 cm⁻¹): Characteristic ester C-O stretches. |

| Mass Spec. | Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 292 and 294. |

Reactivity and Key Synthetic Applications

The utility of this compound stems from its defined points of reactivity, which can be selectively addressed.

Key Reaction Pathways

Caption: Key reaction pathways for this compound.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is the primary site for synthetic elaboration. It readily participates in reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the direct formation of C-C or C-N bonds, making it an excellent scaffold for building molecular complexity.[5] For instance, a Suzuki coupling with an arylboronic acid would yield a biaryl sulfone, a common motif in pharmacologically active molecules.

-

Ester Manipulation: The methyl ester can be easily hydrolyzed under basic conditions (saponification) to reveal the parent carboxylic acid. This acid can then be converted into amides, more complex esters, or other functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): While the ring is electron-deficient due to the sulfone and ester groups, SNAr reactions to displace the bromine are generally difficult without additional activation. The position of the bromine is not strongly activated (ortho or para) by the most powerful withdrawing groups.

Safety and Handling

Safe handling of this compound is paramount. The following information is synthesized from safety data sheets of structurally similar chemicals.[2][6][7]

-

GHS Hazard Classification: Based on related compounds, it should be treated as:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[8]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat or impervious clothing to prevent skin contact.[8]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.

-

-

Handling and Storage:

-

First Aid Measures:

-

If Inhaled: Move person into fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

In all cases of exposure, consult a physician.[8]

-

Conclusion

This compound is a strategically designed synthetic intermediate whose value lies in its combination of stability and selective reactivity. Its three distinct functional groups—the ester, the sulfone, and the bromine atom—offer orthogonal chemical handles for elaboration. The bromine atom, in particular, serves as a linchpin for modern cross-coupling reactions, enabling its use as a foundational building block in the multi-step synthesis of complex target molecules for the pharmaceutical and agrochemical industries. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting.

References

- WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents. Google Patents.

-

Benzoic acid, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-, methyl ester SDS - LookChem. LookChem. Available at: [Link]

-

Methyl 4-bromo-2-(methylsulfonyl)benzoate | C9H9BrO4S | CID 53393139 - PubChem. PubChem. Available at: [Link]

-

This compound - MySkinRecipes. MySkinRecipes. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

- CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents. Google Patents.

-

Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid - PrepChem.com. PrepChem.com. Available at: [Link]

-

(PDF) 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid: A new cause of sensitiser induced occupational asthma, rhinitis and urticaria - ResearchGate. ResearchGate. Available at: [Link]

-

3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid: a new cause of sensitiser induced occupational asthma, rhinitis and urticaria - PubMed. PubMed. Available at: [Link]

-

3-Bromo-4-methyl-benzoic acid - SpectraBase. SpectraBase. Available at: [Link]

-

Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap. Patsnap. Available at: [Link]

-

Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. PubChem. Available at: [Link]

-

Methyl 4-bromo-3-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 10891333 - PubChem. PubChem. Available at: [Link]

-

Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6 - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

(PDF) Methyl 4-bromobenzoate - ResearchGate. ResearchGate. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 4-溴-3-甲基苯甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methyl 4-bromo-2-(methylsulfonyl)benzoate | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. lookchem.com [lookchem.com]

Technical Guide: Spectroscopic Characterization of Methyl 3-Bromo-4-(methylsulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed analysis of the expected spectroscopic signature of Methyl 3-Bromo-4-(methylsulfonyl)benzoate. Due to the current unavailability of public experimental spectroscopic data for this specific compound (CAS 182003-84-5)[1], this document focuses on a theoretical interpretation based on its chemical structure. By examining the constituent functional groups and drawing parallels with analogous, well-characterized molecules, we can predict the salient features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the synthesis and application of this compound, particularly in the fields of medicinal chemistry and materials science, where it is recognized as a key intermediate.[1]

Introduction: The Structural Landscape of this compound

This compound is a substituted aromatic compound with a molecular formula of C₉H₉BrO₄S and a molecular weight of 293.13 g/mol .[1] Its structure, featuring a benzene ring substituted with a bromine atom, a methylsulfonyl group, and a methyl ester group, suggests a unique electronic environment that will be reflected in its spectroscopic output. The strategic placement of these functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[1] Understanding its spectroscopic characteristics is paramount for its unambiguous identification and for quality control in its synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methylsulfonyl protons. The chemical shifts (δ) are predicted based on the anisotropic and electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2-8.4 | Doublet | 1H | H-2 | This proton is ortho to the electron-withdrawing carbonyl group and will be significantly deshielded. |

| ~ 8.0-8.2 | Doublet of Doublets | 1H | H-6 | This proton is ortho to the bromine atom and meta to the carbonyl group, leading to a downfield shift. |

| ~ 7.8-8.0 | Doublet | 1H | H-5 | This proton is ortho to the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift. |

| ~ 3.9 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group typically appear in this region. |

| ~ 3.3 | Singlet | 3H | -SO₂CH₃ | The methyl protons of the sulfonyl group are deshielded by the adjacent sulfonyl group. |

Causality in Proton Chemical Shifts: The electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) and methyl ester (-COOCH₃) groups, along with the bromine atom, will cause all aromatic protons to be shifted downfield compared to unsubstituted benzene (δ 7.34 ppm). The precise positions will be governed by the additive effects of these substituents.

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 164-166 | C=O | The carbonyl carbon of the ester is highly deshielded. |

| ~ 140-142 | C-4 | The carbon bearing the methylsulfonyl group will be significantly downfield. |

| ~ 135-137 | C-1 | The ipso-carbon attached to the ester group. |

| ~ 132-134 | C-6 | Aromatic CH carbon. |

| ~ 130-132 | C-2 | Aromatic CH carbon. |

| ~ 128-130 | C-5 | Aromatic CH carbon. |

| ~ 120-122 | C-3 | The carbon attached to the bromine atom. |

| ~ 52-54 | -OCH₃ | The methyl carbon of the ester. |

| ~ 43-45 | -SO₂CH₃ | The methyl carbon of the sulfonyl group. |

Experimental Protocol for NMR Spectroscopy (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition: Acquire the spectrum using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.

Visualization of NMR Workflow:

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3100-3000 | C-H stretch | Aromatic | Characteristic of C-H bonds on a benzene ring. |

| ~ 2960-2850 | C-H stretch | Aliphatic (-CH₃) | Corresponding to the methyl groups of the ester and sulfonyl moieties. |

| ~ 1720-1740 | C=O stretch | Ester | A strong, sharp absorption band is expected for the carbonyl group. |

| ~ 1600, 1475 | C=C stretch | Aromatic | Skeletal vibrations of the benzene ring. |

| ~ 1300-1350 and 1150-1170 | S=O stretch | Sulfonyl | Two strong bands are characteristic of the asymmetric and symmetric stretching of the S=O bonds. |

| ~ 1250-1300 | C-O stretch | Ester | Asymmetric C-O-C stretching. |

| ~ 1000-1100 | C-O stretch | Ester | Symmetric C-O-C stretching. |

| ~ 800-900 | C-H bend | Aromatic (out-of-plane) | The substitution pattern on the benzene ring will influence the exact position of these bands. |

| ~ 600-800 | C-Br stretch | Aryl bromide | A weaker absorption in the fingerprint region. |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of IR (ATR) Workflow:

Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Predicted Mass Spectrum Features:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (293.13 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at [M - 31]⁺.

-

Loss of the methyl ester group (-COOCH₃), leading to a fragment at [M - 59]⁺.

-

Loss of the methylsulfonyl group (-SO₂CH₃), resulting in a fragment at [M - 79]⁺.

-

Cleavage of the C-Br bond, leading to a fragment at [M - 79/81]⁺.

-

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and then ionized, typically using electron impact (EI) for small molecules.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of MS (EI) Workflow:

Caption: Workflow for Mass Spectrometry using Electron Impact ionization.

Conclusion: A Predictive Spectroscopic Profile

References

-

MySkinRecipes. This compound. [Link]

Sources

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to Methyl 3-Bromo-4-(methylsulfonyl)benzoate

This compound is a specialized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of a bromine atom, a methylsulfonyl group, and a methyl ester on a benzene ring makes it a highly valuable intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of the sulfonyl and ester groups, combined with the reactive handle of the bromine atom, allows for precise and selective chemical modifications. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, its applications, and essential safety information for laboratory use.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 182003-84-5 | [1] |

| Molecular Formula | C₉H₉BrO₄S | [1] |

| Molecular Weight | 293.13 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Storage | Room temperature, dry environment | [1] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is typically achieved through a multi-step process starting from a more readily available precursor. The following protocol is a representative method, illustrating the key chemical transformations.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology

Rationale: The synthesis begins with the oxidation of the methyl group of 3-bromo-4-methylbenzoic acid to form a sulfonyl chloride, which is then esterified and subsequently reduced and methylated to yield the final product. This sequence is designed to install the desired functional groups in a controlled manner.

Materials:

-

3-Bromo-4-methylbenzoic acid

-

Chlorosulfonic acid

-

Methanol

-

Sodium sulfite

-

A suitable methylating agent (e.g., dimethyl sulfate)

-

Dichloromethane (DCM)

-

Sodium bicarbonate

-

Magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

Oxidation: In a fume hood, cautiously add 3-bromo-4-methylbenzoic acid to an excess of cold chlorosulfonic acid. The reaction is highly exothermic and releases HCl gas. Stir the mixture at a controlled temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. The solid precipitate, the intermediate sulfonyl chloride, is then filtered, washed with cold water, and dried.

-

Esterification: Dissolve the dried intermediate in methanol with a catalytic amount of sulfuric acid. Reflux the mixture for several hours. The progress of the esterification can be monitored by TLC.

-

Reduction and Methylation: After cooling, the reaction mixture is worked up to isolate the methyl 3-bromo-4-(chlorosulfonyl)benzoate. This intermediate is then dissolved in a suitable solvent and treated with a solution of sodium sulfite to reduce the sulfonyl chloride to a sulfinate. Subsequent methylation with an agent like dimethyl sulfate yields the target compound, this compound.

-

Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the ability to use the bromine atom as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of various substituents at that position. This is a common strategy in the development of novel anti-inflammatory and anticancer agents.[1]

Role as a Synthetic Intermediate

Caption: Use of the compound in a cross-coupling reaction to form a more complex molecule.

Safety, Handling, and Storage

Hazard Identification:

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood.[4]

-

Skin and Body Protection: Lab coat.

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for several minutes.[4]

-

In case of skin contact: Wash off with soap and plenty of water.[4]

-

If inhaled: Move the person into fresh air.[4]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[4]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[4][5]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key component in the development of new pharmaceuticals and other advanced materials. Proper handling and storage are essential to ensure its safe use in the laboratory.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Methyl 3-Bromo-4-(methylsulfonyl)benzoate

This guide provides a detailed examination of the physical and spectroscopic properties of Methyl 3-Bromo-4-(methylsulfonyl)benzoate, a compound of significant interest in medicinal chemistry and organic synthesis. While consolidated experimental data for this specific molecule is not abundant in public literature, this document leverages expert analysis of its structural components and data from closely related analogues to present a predictive but scientifically grounded profile. The primary focus is on the methodologies required to empirically determine these properties, offering a framework for researchers handling this or structurally similar novel compounds.

Introduction and Chemical Identity

This compound is a polysubstituted aromatic compound featuring a methyl ester, a bromine atom, and a methylsulfonyl group attached to a benzene ring. This unique combination of functional groups makes it a valuable intermediate, particularly in the synthesis of pharmaceutical agents where the sulfone moiety can act as a hydrogen bond acceptor and the bromine provides a reactive handle for cross-coupling reactions.[1] Understanding its physical properties is paramount for its purification, storage, handling, and application in further synthetic steps.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 182003-84-5 | [1] |

| Molecular Formula | C₉H₉BrO₄S | [1] |

| Molecular Weight | 293.13 g/mol | [1] |

| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)C(=O)OC)Br | - |

Physicochemical Properties: A Predictive Summary

The physical state and solubility of a compound dictate its handling and reaction conditions. Based on its molecular weight and the presence of polar functional groups (ester and sulfone), this compound is expected to be a crystalline solid at room temperature.

| Property | Predicted Value / Description | Significance & Rationale |

| Appearance | White to off-white crystalline solid. | High molecular weight and molecular symmetry favor a solid lattice structure. Purity is often indicated by a white, crystalline appearance. |

| Melting Point | Expected to be a sharp range >100 °C. | The melting point is a critical indicator of purity. A broad melting range suggests impurities. The related compound 3-Bromo-4-(methylsulfonyl)benzoic acid has a defined melting point, and its ester is expected to be similar.[2] |

| Boiling Point | > 300 °C (with potential decomposition). | High molecular weight and polarity lead to a high boiling point. Vacuum distillation would be required to prevent thermal decomposition. |

| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone). | The large nonpolar aromatic core and methyl groups dominate, limiting aqueous solubility. The polar ester and sulfone groups ensure solubility in moderately polar to polar aprotic organic solvents.[3] |

| Density | > 1.5 g/cm³ | The presence of a heavy bromine atom and a dense sulfone group suggests the solid will be significantly denser than water. |

Spectroscopic Profile: Structural Elucidation

Spectroscopic analysis is the cornerstone of chemical characterization. The following sections detail the expected spectral signatures for this compound.

IR spectroscopy is used to identify the functional groups within the molecule. The spectrum is predicted to show several characteristic absorption bands. The sulfone group, in particular, gives rise to very strong and distinct peaks.[4]

-

~3000-2900 cm⁻¹: C-H stretching from the methyl groups of the ester and sulfone.

-

~1720-1730 cm⁻¹: A strong C=O stretching band, characteristic of the benzoate ester.[3]

-

~1320-1350 cm⁻¹ (asymmetric) & ~1140-1160 cm⁻¹ (symmetric): Two strong S=O stretching bands, which are definitive for the sulfone group.[4]

-

~1250-1300 cm⁻¹: C-O stretching of the ester group.

-

~1600, ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in a deuterated solvent like CDCl₃.

-

¹H NMR (Proton NMR):

-

~8.0-8.5 ppm: Three distinct signals corresponding to the three protons on the aromatic ring. The exact chemical shifts and coupling patterns (doublets, doublet of doublets) will depend on the specific electronic environment created by the three different substituents.

-

~3.9 ppm (singlet, 3H): A sharp singlet integrating to three protons, corresponding to the methyl group of the ester (-COOCH₃).

-

~3.1 ppm (singlet, 3H): A sharp singlet integrating to three protons, corresponding to the methyl group of the sulfone (-SO₂CH₃).

-

-

¹³C NMR (Carbon NMR):

-

~165 ppm: The carbonyl carbon of the methyl ester.

-

~120-145 ppm: Six distinct signals for the six carbons of the benzene ring. The carbons directly attached to the bromine and sulfone groups will be significantly shifted.

-

~53 ppm: The methyl carbon of the ester.

-

~45 ppm: The methyl carbon of the sulfone.

-

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the molecular formula and offering structural clues.

-

Molecular Ion (M⁺): A prominent peak cluster corresponding to the molecular weight (293.13 g/mol ). The cluster will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (M⁺ and M+2).

-

Key Fragments: Common fragmentation pathways would involve the loss of the methoxy group (-•OCH₃) from the ester, or the loss of the methyl group (-•CH₃) from the sulfone.[5]

Experimental Determination of Physical Properties

Trustworthy data is derived from robust experimental protocols. Below are standard methodologies for characterizing a new chemical entity like this compound.

The following diagram outlines the logical flow for the complete characterization of a newly synthesized compound.

Caption: Workflow for the synthesis and characterization of a chemical compound.

This technique provides a quick and reliable measure of purity.

-

Sample Preparation: Finely powder a small amount of the dry crystalline solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure compound will have a sharp melting range of 1-2 °C.

-

NMR Spectroscopy: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to an NMR tube for analysis.

-

IR Spectroscopy (KBr Pellet): Mix ~1 mg of the finely ground sample with ~100 mg of dry potassium bromide (KBr). Press the mixture in a hydraulic press to form a transparent pellet, which is then placed in the spectrometer's sample holder.

Conclusion

This compound is a multifaceted organic building block whose utility is defined by its physical and chemical properties. This guide establishes a predicted physicochemical profile based on its structure and provides the necessary experimental framework for its empirical validation. The outlined spectroscopic signatures and characterization protocols serve as a self-validating system for any researcher working with this compound, ensuring both the integrity of their materials and the reliability of their subsequent research in drug development and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53393139, Methyl 4-bromo-2-(methylsulfonyl)benzoate. Available: [Link].

- Smakman, R., & de Boer, T. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-163.

- Baxter, J. N., et al. (1956). Infrared Spectra of Sulfones and Related Compounds. Journal of the American Chemical Society.

-

MySkinRecipes (2024). This compound. Available: [Link].

-

PubChem (2024). 3-Bromo-4-methylbenzoic acid. Available: [Link].

-

Wikipedia (2024). Methyl benzoate. Available: [Link].

-

Ataman Kimya (2024). METHYL BENZOATE. Available: [Link].

-

The Good Scents Company (2024). methyl benzoate. Available: [Link].

-

PubChem (2024). Methyl Benzoate. Available: [Link].

- Google Patents (2003). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids. Available: .

-

PrepChem.com (2024). Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. Available: [Link].

- Google Patents (2021). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Available: .

- Wu, J., et al. (2018). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 23(11), 2829.

- RSC Publishing (2022). Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. RSC Advances.

Sources

A Technical Guide to the Starting Materials for the Synthesis of Methyl 3-Bromo-4-(methylsulfonyl)benzoate

Introduction

Methyl 3-Bromo-4-(methylsulfonyl)benzoate (CAS No. 182003-84-5) is a substituted aromatic compound of significant interest in the chemical industry.[1] Its structural complexity, featuring a methyl ester, a bromine atom, and a methylsulfonyl group, makes it a valuable intermediate in the synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical sectors.[2][3] The strategic placement of these functional groups allows for diverse subsequent chemical modifications. This guide provides an in-depth analysis of the primary and alternative synthetic routes to this target molecule, focusing on the selection of starting materials and the underlying chemical principles that govern these choices. We will dissect the causality behind the experimental designs, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Primary Synthetic Pathway via Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially favored approach to this compound hinges on a key Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the displacement of a fluoride ion from an activated aromatic ring by a sulfinate salt.

Strategic Rationale: Why the SNAr Pathway is Superior

The SNAr mechanism is exceptionally well-suited for this synthesis for several critical reasons:

-

Ring Activation: The reaction proceeds efficiently because the aromatic ring of the precursor is rendered electron-deficient by the presence of strong electron-withdrawing groups (the methyl ester and the bromine atom).[4][5] These groups are positioned ortho and meta to the reaction center, which helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[5]

-

Choice of Leaving Group: Fluorine is the ideal leaving group for SNAr reactions. Despite the carbon-fluorine bond being the strongest among the halogens, the reaction's rate-determining step is the initial nucleophilic attack.[6] Fluorine's high electronegativity makes the attached carbon atom highly electrophilic and thus extremely susceptible to attack, accelerating this crucial first step.[4]

Key Starting Material: Methyl 3-Bromo-4-fluorobenzoate

The cornerstone of this pathway is Methyl 3-Bromo-4-fluorobenzoate (CAS No. 82702-31-6).[7][8][9] This intermediate can be reliably synthesized from commercially available precursors.

Experimental Protocol 1A: Synthesis of Methyl 3-Bromo-4-fluorobenzoate from Carboxylic Acid

This protocol details a classic Fischer esterification, optimized for this specific substrate.

Methodology:

-

Dissolve 3-Bromo-4-fluorobenzoic acid (1.0 eq) in methanol (approx. 5-10 mL per gram of acid).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetyl chloride (4.0 eq) dropwise to the cooled solution. The acetyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification.

-

Remove the ice bath and stir the reaction mixture at room temperature for 20 hours.

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the solution under reduced pressure to remove excess methanol and HCl.

-

Purify the resulting crude oil via silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield Methyl 3-bromo-4-fluorobenzoate as a colorless oil.[7]

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-4-fluorobenzoic acid | [7] |

| Reagents | Methanol, Acetyl Chloride | [7] |

| Reported Yield | 90% | [7] |

Experimental Protocol 1B: Synthesis from Acyl Fluoride

An alternative, high-yield synthesis starts from the corresponding acyl fluoride.

Methodology:

-

Prepare a mixture of methanol (3.0 eq) and a catalytic amount of pyridine (approx. 0.01 eq).

-

Add 4-fluoro-3-bromobenzoyl fluoride (1.0 eq) dropwise to the methanol mixture.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After cooling, the product can be isolated and purified by distillation under reduced pressure.[9]

| Parameter | Value | Reference |

| Starting Material | 4-fluoro-3-bromobenzoyl fluoride | [9] |

| Reagents | Methanol, Pyridine | [9] |

| Reported Yield | 93% | [9] |

Core Reaction Protocol: SNAr Displacement of Fluoride

This step constitutes the formation of the C-S bond, completing the core structure.

Methodology:

-

Dissolve Methyl 3-Bromo-4-fluorobenzoate (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Add sodium methanesulfinate (NaSO₂CH₃) (approx. 1.2-1.5 eq).

-

Heat the reaction mixture to a temperature typically between 80-120 °C. The progress is monitored by TLC or HPLC.

-

After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Recrystallization from a suitable solvent (e.g., ethanol or isopropanol) can be performed for further purification if necessary.

Workflow for Primary Synthetic Pathway

Caption: Primary synthesis route via SNAr.

Part 2: Alternative Pathway via Thioether Oxidation

An alternative, though often more circuitous, route involves the oxidation of a methylthioether precursor. This pathway avoids the use of fluorinated starting materials but introduces its own set of challenges and considerations.

Strategic Rationale

This approach builds the molecule by first establishing the carbon-sulfur bond in a lower oxidation state (a thioether, -SCH₃) and then oxidizing it to the sulfone (-SO₂CH₃). This is a classic and robust transformation in organic chemistry.

Key Starting Material: 3-Bromo-4-(methylsulfanyl)benzoic acid

This pathway commences with 3-Bromo-4-(methylsulfanyl)benzoic acid (CAS No. 58123-71-0).[10] The synthesis of this starting material itself can be a multi-step process, which is a key consideration when evaluating the overall efficiency of this route.

Experimental Protocol 2A: Oxidation of Thioether to Sulfone

The oxidation of the methylsulfanyl group to the methylsulfonyl group is the pivotal step in this sequence.

Methodology:

-

Suspend 3-Bromo-4-(methylsulfanyl)benzoic acid (1.0 eq) in glacial acetic acid.

-

Cool the mixture in a water bath.

-

Add 30% hydrogen peroxide (H₂O₂) (approx. 2.5-3.0 eq) dropwise, maintaining a controlled temperature.

-

After the addition is complete, heat the reaction mixture, typically between 70-100 °C, for 1-2 hours to drive the oxidation to completion.[11]

-

Cool the mixture to room temperature, allowing the product, 3-Bromo-4-(methylsulfonyl)benzoic acid, to crystallize.

-

Filter the solid product, wash thoroughly with cold water to remove residual acid and peroxide, and dry. An optional wash with a sodium sulfite solution can be used to quench any remaining peroxide.[11]

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-4-(methylsulfanyl)benzoic acid | [10] |

| Reagents | Glacial Acetic Acid, Hydrogen Peroxide | [11] |

| Product | 3-Bromo-4-(methylsulfonyl)benzoic acid | [12] |

Experimental Protocol 2B: Final Esterification Step

The final step is the esterification of the synthesized carboxylic acid.

Methodology:

-

Suspend 3-Bromo-4-(methylsulfonyl)benzoic acid (1.0 eq) in dichloromethane.

-

Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Stir the mixture at room temperature for 2 hours. The formation of the acyl chloride can be observed by the cessation of gas evolution.

-

Concentrate the mixture in vacuo to remove excess oxalyl chloride.

-

Dissolve the crude acyl chloride residue in methanol and stir until the esterification is complete.

-

Concentrate the solution and purify by flash column chromatography to yield the final product.[13]

Workflow for Alternative Oxidation Pathway

Caption: Alternative synthesis route via thioether oxidation.

Part 3: Comparative Analysis of Synthetic Routes

| Feature | Pathway 1: SNAr | Pathway 2: Thioether Oxidation | Rationale & Field Insights |

| Primary Starting Material | Methyl 3-Bromo-4-fluorobenzoate | 3-Bromo-4-(methylsulfanyl)benzoic acid | The fluorinated starting material is often more readily accessible or synthesized in higher yield from basic precursors. |

| Number of Core Steps | 1 (SNAr Displacement) | 2 (Oxidation + Esterification) | The SNAr route is more convergent, directly assembling the final product from a key intermediate in a single core transformation. |

| Key Reagents | Sodium Methanesulfinate, Aprotic Solvent | Hydrogen Peroxide, Acetic Acid, Esterifying Agent | The oxidation pathway uses common, inexpensive bulk reagents. The SNAr requires a specific sulfinate salt, which may be more costly. |

| Control & Selectivity | Generally very high selectivity at the C-F bond. | Risk of over-oxidation or side reactions if conditions are not carefully controlled. | The SNAr reaction is typically cleaner, with fewer potential byproducts compared to the strong oxidizing conditions of the alternative route. |

| Industrial Viability | Preferred. Convergent, high-yielding, and highly selective. | Viable but less efficient. Longer sequence, potential for more purification steps. | For large-scale production, the efficiency and reduced number of steps in the SNAr pathway generally lead to lower costs and less waste. |

Conclusion

For the synthesis of this compound, the selection of starting materials is intrinsically linked to the chosen synthetic strategy. The evidence strongly supports the Nucleophilic Aromatic Substitution (SNAr) pathway, starting from Methyl 3-Bromo-4-fluorobenzoate, as the most logical and efficient method. This route is characterized by its high convergence, selectivity, and excellent yields, which are paramount for both laboratory-scale synthesis and industrial production. While the thioether oxidation pathway presents a viable alternative using different starting materials and classic transformations, it is generally less direct. A thorough understanding of both routes allows researchers to make informed decisions based on reagent availability, cost, and the specific requirements of their synthetic campaign.

References

-

Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). PrepChem.com. [Link]

-

Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. PrepChem.com. [Link]

-

A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Quick Company. [Link]

-

Process for synthesis of mesotrione. Justia Patents. [Link]

- Method for producing 3-bromomethylbenzoic acids.

- Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.

-

Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. European Patent Office. [Link]

-

Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. [Link]

-

3-Bromo-4-(methylsulfonyl)benzoic acid, 98% Purity. Stratech Scientific. [Link]

-

Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. PrepChem.com. [Link]

- Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

This compound. MySkinRecipes. [Link]

-

Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Patsnap. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. The Organic Chemistry Tutor via YouTube. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Aromatic Substitution. Vapourtec Flow Chemistry. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. One moment, please... [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. prepchem.com [prepchem.com]

- 10. 3-Bromo-4-(methylsulfanyl)benzoic acid | 58123-71-0 | ICA12371 [biosynth.com]

- 11. prepchem.com [prepchem.com]

- 12. calpaclab.com [calpaclab.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Reactivity of the Aryl Bromide in Methyl 3-Bromo-4-(methylsulfonyl)benzoate

Abstract

Methyl 3-Bromo-4-(methylsulfonyl)benzoate is a versatile chemical intermediate whose utility in pharmaceutical and agrochemical research is primarily dictated by the reactivity of its carbon-bromine bond.[1] This guide provides an in-depth analysis of the factors governing this reactivity. The aromatic ring is rendered significantly electron-deficient by the powerful, concerted electron-withdrawing effects of the para-methylsulfonyl and meta-methyl ester substituents. This electronic profile profoundly activates the aryl bromide towards two principal classes of transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document will elucidate the mechanistic principles behind these reactions, provide field-proven experimental protocols, and offer insights into the causality behind methodological choices for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 182003-84-5) is a polysubstituted benzene derivative that serves as a valuable building block in organic synthesis.[1] Its structure is notable for the strategic placement of three key functional groups: a bromine atom, a powerful methylsulfonyl electron-withdrawing group, and a methyl ester group. The bromine atom, a versatile leaving group, is the primary site of reactivity. Its behavior is not considered in isolation but is instead modulated by the electronic landscape of the aromatic ring. This guide will explore how the interplay of these functional groups makes the C-Br bond a reliable handle for constructing complex molecular architectures.

Chapter 1: The Electronic Landscape and its Influence on Reactivity

The reactivity of the bromine atom in this compound is fundamentally controlled by the electronic nature of the aromatic ring to which it is attached. The ring is substituted with two potent electron-withdrawing groups (EWGs): the methylsulfonyl group (-SO2CH3) at the 4-position (para to the bromine) and the methyl ester group (-COOCH3) at the 1-position (meta to the bromine).

-

Inductive and Resonance Effects :

-

Methylsulfonyl Group (-SO2CH3) : This group is one of the strongest EWGs. It exerts a powerful inductive electron-withdrawing effect due to the high electronegativity of the oxygen and sulfur atoms.[2] Furthermore, it deactivates the ring through a resonance effect, where the π-electrons of the ring can be delocalized onto the sulfonyl oxygens.[3][4][5]

-

Methyl Ester Group (-COOCH3) : The carbonyl function in the ester group also acts as an EWG through both induction and resonance, pulling electron density from the ring.[4][6]

-

The combined influence of these two groups creates a highly electron-poor, or electrophilic, aromatic system. This severe reduction in electron density has two major consequences for the C-Br bond:

-

It weakens the carbon-halogen bond and polarizes it, making the ipso-carbon (the carbon attached to the bromine) highly susceptible to attack by nucleophiles.

-

It facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle.

Below is a diagram illustrating the dominant electronic effects that activate the C-Br bond.

Caption: Electronic withdrawal by sulfonyl and ester groups.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The pronounced electron-deficient nature of the ring makes the bromine atom an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. This is a powerful method for forming C-O, C-S, and C-N bonds.

Mechanistic Rationale: The Addition-Elimination Pathway

SNAr reactions proceed via a two-step addition-elimination mechanism.[7]

-

Addition : A nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The stability of this complex is critical. The presence of the strong electron-withdrawing methylsulfonyl group at the para-position is ideal, as it allows the negative charge to be delocalized onto the sulfonyl oxygen atoms, thereby stabilizing the intermediate.[8]

-

Elimination : The aromaticity of the ring is restored by the expulsion of the bromide leaving group.

Caption: The Addition-Elimination mechanism of SNAr.

Experimental Protocol: Synthesis of Methyl 3-methoxy-4-(methylsulfonyl)benzoate

This protocol describes a representative SNAr reaction using sodium methoxide as the nucleophile.

Materials and Equipment:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of substrate).

-

Nucleophile Addition: Add sodium methoxide (1.2-1.5 eq) portion-wise at room temperature. An exotherm may be observed.

-

Reaction Execution: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

| Parameter | Value/Condition | Rationale |

| Nucleophile | Sodium Methoxide | A strong nucleophile required for SNAr. |

| Solvent | DMF (or other polar aprotic) | Polar aprotic solvents solvate the cation (Na+) but not the nucleophile, increasing its reactivity. |

| Temperature | 60-80 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions. |

| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture and oxygen, particularly with the alkoxide base. |

Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for creating C-C and C-N bonds.

3.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester).

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle.[9]

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the substrate to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step requires a base to activate the boronic acid.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling.[9][10]

Materials and Equipment:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Anhydrous solvent system (e.g., 1,4-Dioxane/Water, Toluene, or DMF)

-

Schlenk flask or sealed reaction vial

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (nitrogen or argon) to remove all oxygen, which can deactivate the catalyst.

-

Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. The subsequent purification follows the standard procedure described in the SNAr section.

| Parameter | Value/Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for coupling aryl bromides. Choice depends on substrate scope and cost. |

| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid for the transmetalation step.[9] |

| Solvent | Dioxane/H₂O or Toluene | Solubilizes both organic and inorganic reagents. Water can accelerate the reaction. |

| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |

3.2 Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting aryl halides with amines.[11][12]

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent.

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the nitrogen to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[11]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol outlines a general procedure for C-N bond formation.[13][14]

Materials and Equipment:

-

This compound

-

Morpholine (or other amine)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine Ligand (e.g., XPhos, BINAP, or RuPhos)[15]

-

Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄)

-

Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under a strong flow of inert gas, charge a dry Schlenk flask with the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the anhydrous solvent (e.g., Toluene).

-

Nucleophile Addition: Add the amine (e.g., Morpholine, 1.2 eq) via syringe.

-

Reaction Execution: Seal the flask and heat to 80-110 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, quench the reaction by carefully adding water. Extract the product with an organic solvent, and purify using standard chromatographic techniques.

| Parameter | Value/Condition | Rationale |

| Catalyst System | Pd Precatalyst + Ligand | The choice of ligand is critical and often substrate-dependent; bulky, electron-rich phosphines like XPhos are common.[14][15] |

| Base | NaOt-Bu, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. |

| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are required to prevent quenching the strong base and interfering with the catalyst. |

| Atmosphere | Strictly Inert | The Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen. |

Conclusion